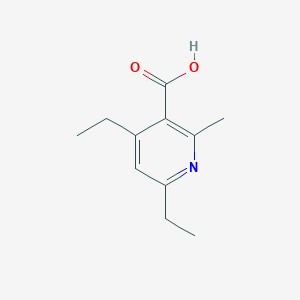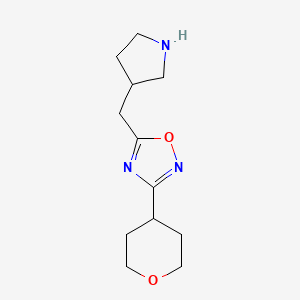
3-(Oxan-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Oxan-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an oxan-4-yl group and a pyrrolidin-3-ylmethyl group attached to the oxadiazole ring
准备方法
The synthesis of 3-(Oxan-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under specific reaction conditions.
Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via nucleophilic substitution reactions, where an appropriate oxan-4-yl halide reacts with the oxadiazole ring.
Attachment of the Pyrrolidin-3-ylmethyl Group: The pyrrolidin-3-ylmethyl group can be attached through reductive amination or other suitable coupling reactions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
化学反应分析
3-(Oxan-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and medicinal chemistry.
Industry: It may find applications in the development of new materials, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 3-(Oxan-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
3-(Oxan-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(Oxan-4-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole: This compound differs by the absence of the methyl group on the pyrrolidine ring.
3-(Oxan-4-yl)-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole: This compound has the pyrrolidine ring attached at a different position.
3-(Oxan-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,3,4-oxadiazole: This compound has a different arrangement of nitrogen atoms in the oxadiazole ring.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C12H19N3O2 |
|---|---|
分子量 |
237.30 g/mol |
IUPAC 名称 |
3-(oxan-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H19N3O2/c1-4-13-8-9(1)7-11-14-12(15-17-11)10-2-5-16-6-3-10/h9-10,13H,1-8H2 |
InChI 键 |
GFIJJDKBAAEVQG-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1CC2=NC(=NO2)C3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13227533.png)
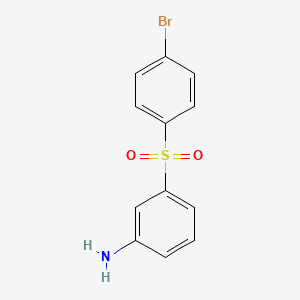

![2-[(4-Methylbenzenesulfonyl)methyl]pyrrolidine](/img/structure/B13227554.png)
![2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13227556.png)
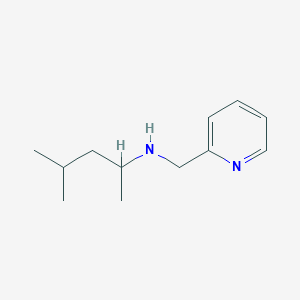
![[2-(Chloromethyl)-2-methylbutyl]trimethylsilane](/img/structure/B13227561.png)
![3-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol](/img/structure/B13227563.png)
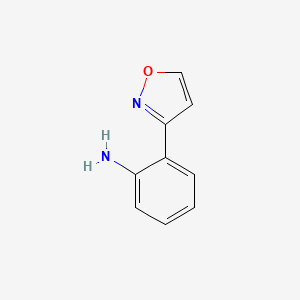
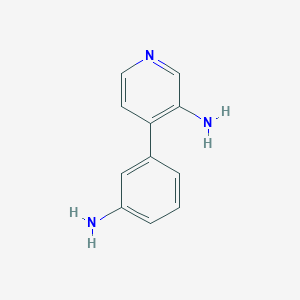
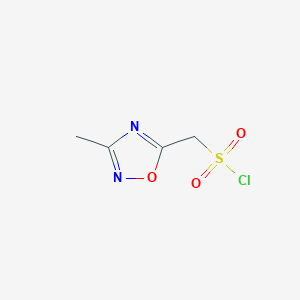
![3-(2-Bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropanoic acid](/img/structure/B13227591.png)
